![molecular formula C8H9IN2O2 B1604582 2-(4-Iodophenoxy)acetohydrazide CAS No. 304462-49-5](/img/structure/B1604582.png)
2-(4-Iodophenoxy)acetohydrazide
Overview
Description
2-(4-Iodophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H9IN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(4-Iodophenoxy)acetohydrazide is represented by the linear formula C8H9IN2O2 . The molecular weight of the compound is 292.07 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Iodophenoxy)acetohydrazide include its molecular formula C8H9IN2O2, and a molecular weight of 292.07 . Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Scientific Research Applications
Coordination Compounds and Polymers
The compound can be used to synthesize coordination compounds and polymers. For instance, a coordination compound of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide was synthesized . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-Bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
Antimicrobial Pharmaceuticals
Drugs in the hydrazide functional group, which includes 2-(4-Iodophenoxy)acetohydrazide, are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals .
Synthesis of Biologically Active Derivatives
Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives . For example, hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities .
Cancer Therapeutics
Synthesized metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2, in conjunction with the 2-(4-Bromophenylamino)acetohydrazide ligand, were demonstrated to possess significant potential for therapeutic chemoprevention against cancerous cells .
properties
IUPAC Name |
2-(4-iodophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPIBNSQLXEVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354779 | |
Record name | 2-(4-iodophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenoxy)acetohydrazide | |
CAS RN |
304462-49-5 | |
Record name | 2-(4-iodophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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